
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic molecule that incorporates several interesting structural motifs, including a benzofuran moiety, a pyridine ring, and an oxadiazole ring. These structural components are known to contribute to a variety of biological activities, making such compounds valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazoles were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Although the specific compound is not mentioned, the synthesis of similar structures typically involves the formation of the oxadiazole ring through cyclization reactions, which can be achieved by reacting hydrazides with carbon disulfide and a base .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography can provide detailed insights into the spatial arrangement of atoms within the molecule, as demonstrated by the determination of the structure of a related compound . The presence of the oxadiazole ring is likely to influence the electronic distribution and overall geometry of the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in a variety of chemical reactions. The presence of the oxadiazole ring can confer nucleophilic properties to the molecule, allowing it to undergo reactions such as nucleophilic addition. The pyridine moiety can also engage in electrophilic substitution reactions, depending on the electronic nature of the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The absorption maxima and emission spectra of these compounds can vary depending on the substituents present, as well as the solvent used for analysis . The polarity of the solvent can significantly affect the optical properties of these compounds. Additionally, the antimicrobial activity of oxadiazole derivatives has been evaluated, with some compounds exhibiting significant activity, which is attributed to the presence of the oxadiazole nucleus . The introduction of various substituents can modulate the biological activity of these molecules, making them interesting candidates for drug development .
Aplicaciones Científicas De Investigación
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Anticancer Activities
Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The peculiar structure of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, leading to a broad spectrum of bioactivities, including anticancer effects. These compounds are extensively studied for their potential in treating various cancers, showing promise as therapeutic agents (Verma et al., 2019).
Antimicrobial and Antifungal Properties
Oxadiazole derivatives have also been identified for their antimicrobial and antifungal activities. The literature suggests that these compounds, due to their structural features, are capable of surpassing the activity of known antibiotics in some cases, pointing towards their potential as new antimicrobial agents (Glomb & Świątek, 2021).
Antiparasitic Effects
The heterocyclic oxadiazole rings have been explored for the design and synthesis of drugs to treat parasitic infections. Their structural versatility and ability to interact with biological receptors make them suitable candidates for antiparasitic drug development, highlighting their importance in addressing global parasitic challenges (Pitasse-Santos et al., 2017).
Metal-Ion Sensing Applications
Beyond therapeutic applications, 1,3,4-oxadiazole derivatives have found utility in material science, particularly in the development of chemosensors for metal ions. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them ideal for creating sensitive and selective sensors for environmental and analytical applications (Sharma et al., 2022).
Propiedades
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-11-6-2-3-8-13(11)20-14(10)16-19-18-15(21-16)12-7-4-5-9-17-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQLXHXXMOBVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)
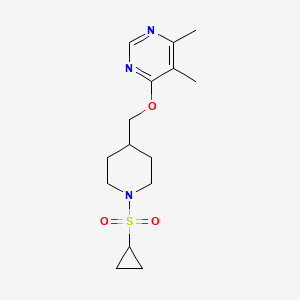
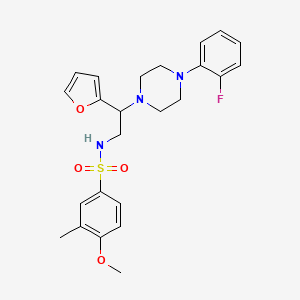
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
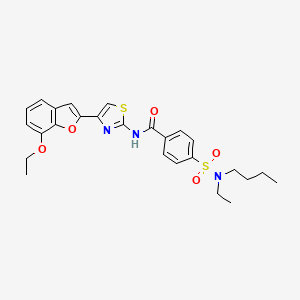
![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)
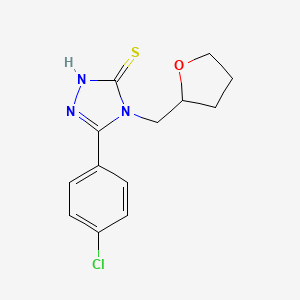
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)
![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)
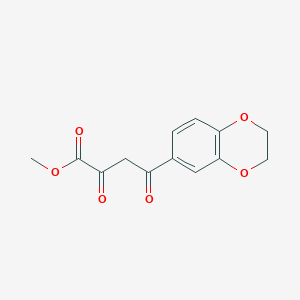
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)